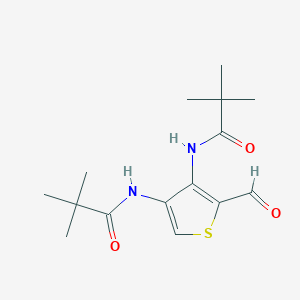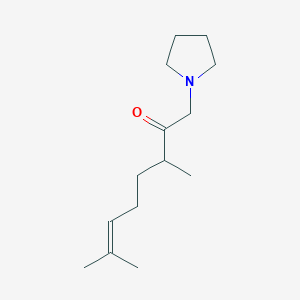
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is an organic compound that features a pyrrolidine ring attached to an octenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one typically involves the reaction of 3,7-dimethyl-6-octen-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
- 1,3-Dimethyl-pyrrolidin-2-one
Uniqueness
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octenone backbone and pyrrolidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89434-22-0 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
3,7-dimethyl-1-pyrrolidin-1-yloct-6-en-2-one |
InChI |
InChI=1S/C14H25NO/c1-12(2)7-6-8-13(3)14(16)11-15-9-4-5-10-15/h7,13H,4-6,8-11H2,1-3H3 |
InChI-Schlüssel |
WQSPQHZMWIUSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)C(=O)CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


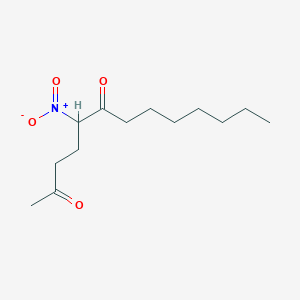
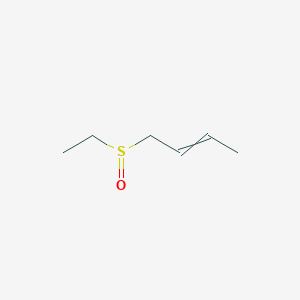
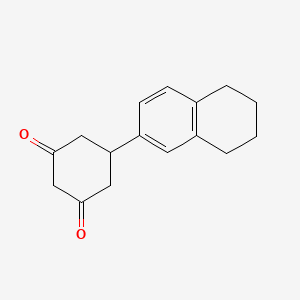
![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
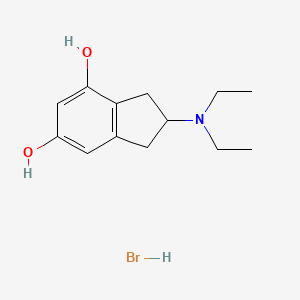
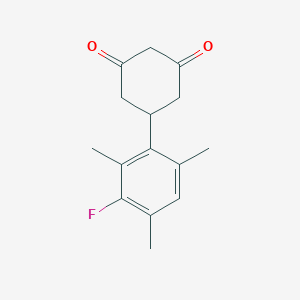
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
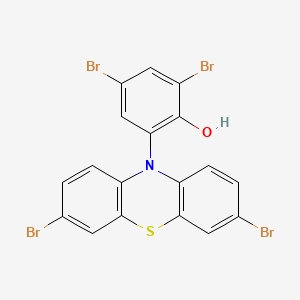
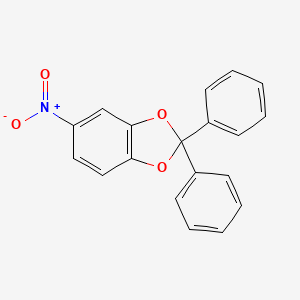
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
